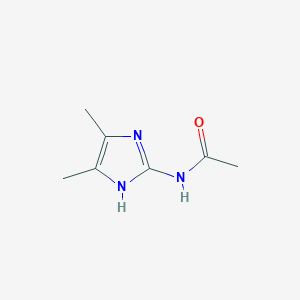

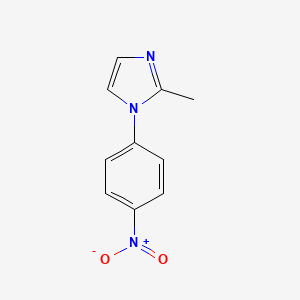

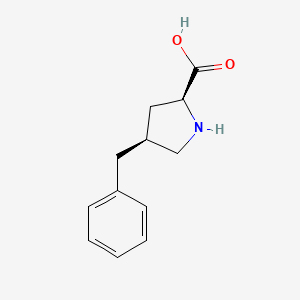

![molecular formula C12H17NO3 B1311822 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid CAS No. 307923-93-9](/img/structure/B1311822.png)

3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

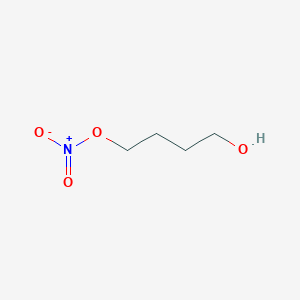

The compound “3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid” is an organic compound that contains an ethyl group, a methoxyphenyl group, and an amino group attached to a propionic acid backbone . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine with a carboxylic acid or its derivative . The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an amino group and a carboxylic acid group suggests that it could exist in different forms depending on the pH of the solution it is in .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of amines, ethers, and carboxylic acids . For example, the amine group could participate in acid-base reactions, the ether group could undergo reactions with strong acids, and the carboxylic acid group could undergo reactions with bases or other nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it is likely to be polar due to the presence of the polar carboxylic acid and ether groups, and it could potentially form hydrogen bonds due to the presence of the amine and carboxylic acid groups .Aplicaciones Científicas De Investigación

Chemoenzymatic Synthesis and Enantiomers

A study demonstrated the chemoenzymatic synthesis of enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, revealing the potential of these compounds in asymmetric synthesis and their relevance in producing optically active pharmaceutical intermediates (Varga et al., 2013).

Material Science and Polymer Chemistry

Research into MOFs (Metal-Organic Frameworks) construction utilized derivatives of aromatic amino acids, showing the applicability of these compounds in designing novel materials with potential use in catalysis, separation, and sensor technologies (Xie et al., 2007).

Medicinal Chemistry and Drug Development

A particular focus has been on the synthesis of compounds for their potential use as cancer chemopreventive agents. For example, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid has been identified as a promising candidate for the chemoprevention of various cancers (Curini et al., 2006).

Organic Synthesis Methodologies

The synthesis and investigation of the structural properties of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates highlighted novel interactions, such as N⋯π and O⋯π, rather than direct hydrogen bonding, demonstrating the complexity and versatility of these compounds in organic synthesis (Zhang et al., 2011).

Biocatalysis

The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using newly isolated Methylobacterium Y1-6 for the production of pharmaceutical intermediates, like S-dapoxetine, exemplifies the application of these compounds in green chemistry and biocatalytic processes (Li et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(N-ethyl-3-methoxyanilino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-13(8-7-12(14)15)10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTTZDJOYAFHGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(=O)O)C1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436911 |

Source

|

| Record name | 3-[ethyl(3-methoxyphenyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid | |

CAS RN |

307923-93-9 |

Source

|

| Record name | 3-[ethyl(3-methoxyphenyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

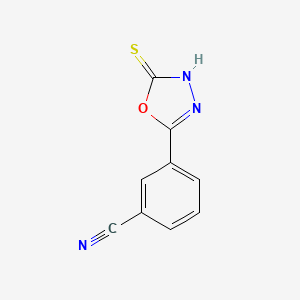

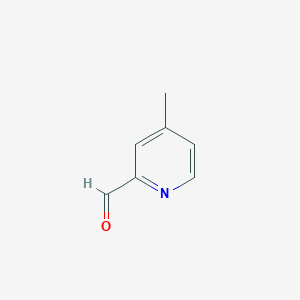

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)